molecular formula C6H7ClN2O B8728030 5-chloro-2-ethylpyridazin-3(2H)-one

5-chloro-2-ethylpyridazin-3(2H)-one

Cat. No.: B8728030
M. Wt: 158.58 g/mol
InChI Key: QCUMBTKQRLAXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-ethylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro substituent at position 5 and an ethyl group at position 2 of the pyridazinone ring. Pyridazinones are nitrogen-containing heterocycles with diverse applications in medicinal chemistry and agrochemicals due to their bioisosteric properties and ability to modulate electronic and steric effects.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

5-chloro-2-ethylpyridazin-3-one

InChI

InChI=1S/C6H7ClN2O/c1-2-9-6(10)3-5(7)4-8-9/h3-4H,2H2,1H3

InChI Key

QCUMBTKQRLAXEF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(C=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points: 5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one: 108–110°C (ethanol) . 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one: Higher melting point (1698-63-1, exact value unspecified) due to halogen bulk and aromatic stacking . Prediction for 5-chloro-2-ethylpyridazin-3(2H)-one: Lower than chloromethyl analogs (~90–100°C) due to reduced polarity.
  • Lipophilicity (logP) :

    • Ethyl substituents increase logP compared to methyl or hydrophilic groups (e.g., -OH), enhancing membrane permeability .

Reactivity and Functionalization

  • Nucleophilic Substitution: Chlorine at position 5 is susceptible to displacement. For example, 5-chloro-2-methylpyridazinones react with Na₂S to form methylthio derivatives . Iodine substitution (e.g., 2-benzyl-5-chloro-4-iodopyridazin-3(2H)-one) enables cross-coupling reactions for medicinal chemistry diversification .
  • Electrophilic Aromatic Substitution: Electron-withdrawing chlorine deactivates the ring, reducing reactivity compared to unsubstituted pyridazinones.

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